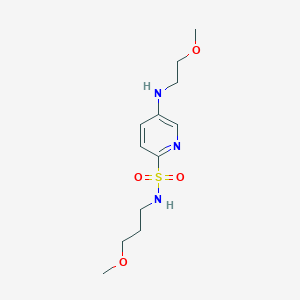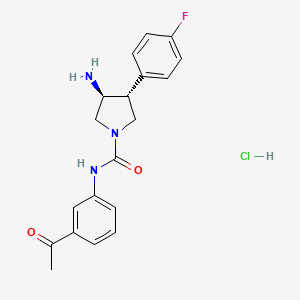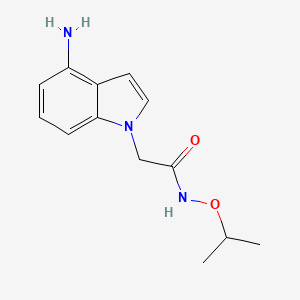![molecular formula C15H26N4O5 B7434888 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid, also known as Boc-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an amino acid that is commonly found in proteins. Boc-Lys(Mtt)-OH is used in the synthesis of peptides, which are important molecules in biological research.
Mechanism of Action
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH does not have a specific mechanism of action as it is used as a building block in the synthesis of peptides. However, peptides synthesized using 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH can have various biological activities depending on their sequence and structure. For example, peptides can be designed to bind to specific receptors or enzymes, inhibit protein-protein interactions, or modulate immune responses.
Biochemical and Physiological Effects
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH itself does not have any biochemical or physiological effects as it is used as a building block in the synthesis of peptides. However, peptides synthesized using 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH can have various biochemical and physiological effects depending on their sequence and structure. For example, peptides can act as agonists or antagonists of receptors, modulate enzyme activity, or affect cellular signaling pathways.
Advantages and Limitations for Lab Experiments
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH has several advantages for lab experiments. It is a stable compound that can be stored for long periods of time without degradation. It is also readily available from commercial suppliers and can be synthesized in-house using standard methods. However, 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH has some limitations. It is relatively expensive compared to other amino acid derivatives and requires careful handling due to its toxicity.
Future Directions
For the use of 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH in scientific research include the development of novel peptide-based therapeutics, the use of peptides as diagnostic tools, and the development of new methods for peptide synthesis.
Synthesis Methods
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH is synthesized by reacting 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid-OH with Mtt-Cl in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide. After the reaction, the product is purified by column chromatography to obtain pure 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH. This synthesis method is widely used in research laboratories and has been optimized for high yield and purity.
Scientific Research Applications
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH is used in the synthesis of peptides, which are important molecules in biological research. Peptides are used as probes to study protein-protein interactions, enzyme activity, and other biological processes. 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH is used as a building block in the synthesis of peptides by solid-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis and involves the stepwise addition of amino acids to a growing peptide chain. 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH is used as a protected lysine residue in SPPS, which allows for the selective deprotection of other amino acid residues during peptide synthesis.
properties
IUPAC Name |
3-[6-[(5-oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O5/c20-12(16-7-5-14(22)23)4-2-1-3-6-17-15(24)19-10-11-8-13(21)18-9-11/h11H,1-10H2,(H,16,20)(H,18,21)(H,22,23)(H2,17,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGRUNSAAVYUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CNC(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
![N-[4-[[3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carbothioyl]amino]phenyl]acetamide](/img/structure/B7434859.png)
![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)

![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)
![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)
![1-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methylpropane-1,2-diamine](/img/structure/B7434903.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)
